8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound (CAS: 919034-61-0) belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Its structure includes:
- Core substitution: 1,7-dimethyl groups on the imidazo-purine-dione scaffold.
- Side chain: A piperazine ring substituted at the 4-position with a 4-methoxyphenyl group, connected via a two-carbon ethyl linker.
- Molecular formula: C₂₂H₂₇N₇O₃ (MW: 437.5) .
The 4-methoxyphenyl group enhances lipophilicity and may influence serotonin receptor binding, while the ethyl linker balances steric bulk and flexibility for optimal receptor interaction.
Properties
IUPAC Name |
6-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3/c1-15-14-29-18-19(25(2)22(31)24-20(18)30)23-21(29)28(15)13-10-26-8-11-27(12-9-26)16-4-6-17(32-3)7-5-16/h4-7,14H,8-13H2,1-3H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBGIBVAUACXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied targets for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Mode of Action
The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters. This is a mechanism of action shared with drugs of abuse such as amphetamines. It can also cross the blood–brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity.
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The inhibition of ER stress and the NF-kB inflammatory pathway leads to neuroprotective and anti-neuroinflammatory effects.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied. It has been found that the compound has a favorable interaction with active residues of ATF4 and NF-kB proteins. The compound exhibits an acceptable pharmacokinetic profile.
Result of Action
The compound has promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound with significant potential in pharmacological applications. Its structure incorporates a piperazine ring and an imidazopurine core, which are often associated with various biological activities including anti-cancer and neuropharmacological effects.
- Molecular Formula : C24H31N7O3
- Molecular Weight : 465.558 g/mol
- Purity : Typically ≥95%
The primary biological activity of this compound is attributed to its interaction with various receptors and enzymes. Notably, it exhibits affinity for:
- Alpha-1 adrenergic receptors : Implicated in cardiovascular effects and potential modulation of neurotransmitter release.
- Dopamine receptors : The compound may influence dopaminergic pathways, relevant in the treatment of psychiatric disorders.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MCF (breast cancer cells). The IC50 values observed were approximately 25.72 ± 3.95 μM, indicating significant cytotoxic effects.
Table 1: Summary of Anti-Cancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF (breast) | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity via cell cycle arrest |
Neuropharmacological Effects
Research indicates that the compound may modulate serotonin release indirectly through adenosine pathways. This suggests potential applications in treating mood disorders or anxiety.
Table 2: Neuropharmacological Activity
| Receptor Type | Affinity (Kd) | Effect |
|---|---|---|
| D3 Dopamine | Moderate | Modulation of neurotransmitter release |
| Serotonin | High | Potential antidepressant effects |
Case Studies
-
Study on Tumor Growth Suppression :
- In vivo studies using tumor-bearing mice showed that administration of the compound significantly suppressed tumor growth over a treatment period.
- Dosage: Administered at varying doses from 1 mg/kg to 10 mg/kg.
-
Neurotransmitter Modulation :
- A study involving rhesus monkeys indicated that the compound could selectively bind to D3 receptors, suggesting its role in regulating dopamine-related behaviors.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitutions on the Piperazine Ring
Key structural variations in analogues involve modifications to the piperazine substituent and linker length:
Key Observations :
- Substituent effects: Electron-withdrawing groups (e.g., -Cl in , -CF₃ in ) increase receptor affinity but may reduce metabolic stability.
Pharmacological Comparisons
Serotonin Receptor Affinity
- Target Compound: Predicted high 5-HT₁A affinity due to the 4-methoxyphenyl group, which mimics endogenous serotonin’s indole moiety.
- AZ-853/AZ-861 : Both exhibit 5-HT₁A partial agonism, but AZ-861 (3-CF₃ substituent) shows stronger activity (EC₅₀ ~10 nM vs. ~50 nM for AZ-853).
- Compound 3i : Acts as a dual 5-HT₁A/5-HT₇ antagonist with IC₅₀ < 20 nM, attributed to the extended pentyl linker enhancing receptor cross-talk.
Phosphodiesterase (PDE) Inhibition
- Most analogues (e.g., ) show weak PDE4B/PDE10A inhibition (IC₅₀ > 1 µM), suggesting selectivity for serotonin receptors over PDEs.
Antidepressant Efficacy
- Target Compound : Likely effective in forced swim tests (FST) at low doses (1–2.5 mg/kg), based on structural similarity to AZ-853 .
- AZ-853 : Reduces immobility in FST by 60% at 2.5 mg/kg, with brain penetration linked to its ethyl-like pharmacokinetics .
- Compound 4b : A 5-HT₁A antagonist with 80% metabolic stability in liver microsomes, highlighting the importance of pyrimidinyl-piperazinyl substitutions for durability.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| 1H NMR | δ 8.3 (s, 1H, H-6), δ 3.3 (s, 6H, N-CH) | |
| 13C NMR | δ 160.5 (C=O), δ 55.2 (OCH) | |
| IR | 1680 cm (C=O stretch) |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes coupling efficiency |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Catalyst | KCO (2 eq) | Enhances nucleophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
